{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
Overview
Description
“{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine” is a chemical compound with the CAS Number: 1251304-56-9 . It has a molecular weight of 207.32 and its IUPAC name is [4-methyl-2-(tert-pentyloxy)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO/c1-5-13(3,4)15-12-8-10(2)6-7-11(12)9-14/h6-8H,5,9,14H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Catalytic Applications : The study by Karabuğa et al. (2015) highlights the use of similar phenylmethanamine derivatives in transfer hydrogenation reactions, indicating potential applications in catalysis and organic synthesis Karabuğa, Ş., Bars, S., Karakaya, İ., & Gümüş, S. (2015). Efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes. Tetrahedron Letters, 56(1), 101-104.
Synthesis of Derivatives : Zhou et al. (2013) describe an efficient method for synthesizing derivatives of similar compounds, indicating its use in the production of various chemical intermediates Zhou, H., Su, H.-C., Gan, Z., Wang, D., & Xu, Y. (2013). An efficient procedure for synthesis of 2, 3-dihydro-1H-indene-1-methanamines. Research on Chemical Intermediates, 39(9), 4091-4098.
Photocytotoxicity in Cancer Research : A study by Basu et al. (2014) discusses the synthesis of iron(III) complexes involving phenylmethanamine derivatives, which showed significant photocytotoxicity in cancer cell lines, suggesting applications in cancer research and treatment Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A. (2014). Iron(III) catecholates for cellular imaging and photocytotoxicity in red light. Chemistry, an Asian journal, 9(9), 2494-504.
Anticancer Activity : Mbugua et al. (2020) report on palladium and platinum complexes based on Schiff bases derived from phenylmethanamine, demonstrating potential in anticancer applications. This study indicates the compound's relevance in developing new chemotherapeutic agents Mbugua, S., Sibuyi, N., Njenga, L., Odhiambo, R. A., Wandiga, S., Meyer, M., Lalancette, R., & Onani, M. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(24), 14942-14954.
Pharmacological Studies : Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, demonstrating potential applications in pharmacological research, particularly in the development of antidepressant medications Sniecikowska, J., Głuch-Lutwin, M., Bucki, A., Więckowska, A., Siwek, A., Jastrzębska-Więsek, M., Partyka, A., Wilczyńska, D., Pytka, K., Pociecha, K., Cios, A., Wyska, E., Wesołowska, A., Pawłowski, M., Varney, M., Newman-Tancredi, A., & Kołaczkowski, M. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of medicinal chemistry, 62(5), 2750-2771.
Properties
IUPAC Name |
[4-methyl-2-(2-methylbutan-2-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(3,4)15-12-8-10(2)6-7-11(12)9-14/h6-8H,5,9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYERVTHTFPWIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1=C(C=CC(=C1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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